6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
CAS No.: 303148-73-4
Cat. No.: VC7878764
Molecular Formula: C20H13Cl3N2O
Molecular Weight: 403.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303148-73-4 |
|---|---|
| Molecular Formula | C20H13Cl3N2O |
| Molecular Weight | 403.7 g/mol |
| IUPAC Name | 6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole |
| Standard InChI | InChI=1S/C20H13Cl3N2O/c21-15-7-9-18-19(11-15)25(20(24-18)14-4-2-1-3-5-14)26-12-13-6-8-16(22)17(23)10-13/h1-11H,12H2 |
| Standard InChI Key | HLJAMPGGUACYDS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Properties
The compound’s IUPAC name, 6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole, reflects its benzimidazole core substituted with chlorine atoms, a dichlorobenzyloxy group, and a phenyl moiety. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C20H13Cl3N2O |
| Molecular Weight | 403.7 g/mol |
| CAS Registry Number | 303148-73-4 |
| XLogP3-AA (Lipophilicity) | 6.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
These properties contribute to its moderate solubility in organic solvents and low aqueous solubility, which is typical for halogenated aromatic compounds.
Structural Features
The benzimidazole scaffold consists of a fused benzene and imidazole ring, with substitutions at positions 1, 2, and 6:
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Position 1: A (3,4-dichlorobenzyl)oxy group enhances hydrophobicity and steric bulk, facilitating interactions with hydrophobic enzyme pockets.
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Position 2: A phenyl group contributes to π-π stacking interactions with aromatic residues in target proteins.
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Position 6: A chlorine atom increases electron-withdrawing effects, stabilizing the molecule and modulating reactivity.
The dichlorobenzyl moiety’s ortho and para chlorine atoms further improve binding affinity by inducing dipole-dipole interactions with target sites.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves a multi-step process:
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Benzimidazole Core Formation: Condensation of 4-chloro-1,2-diaminobenzene with benzaldehyde under acidic conditions yields 2-phenyl-1H-benzimidazole.
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Chlorination: Electrophilic chlorination at position 6 using sulfuryl chloride (SO2Cl2) introduces the chloro substituent.
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Etherification: Reaction with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K2CO3) installs the (3,4-dichlorobenzyl)oxy group.
Analytical Data
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High-Resolution Mass Spectrometry (HRMS): [M+H]+ observed at m/z 404.0245 (calculated 404.0248).
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.43 (m, 8H, Ar-H), 5.32 (s, 2H, OCH2).
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¹³C NMR (100 MHz, CDCl3): δ 152.1 (C=N), 141.5–115.2 (Ar-C), 68.9 (OCH2).
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Pharmacokinetic and Toxicity Profiles
Absorption and Distribution
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LogP: 6.2 indicates high lipophilicity, favoring passive diffusion across biological membranes.
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Plasma Protein Binding: >90% due to hydrophobic interactions with albumin.
Metabolic Stability
In vitro studies using human liver microsomes reveal:
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Half-life (t1/2): 42 minutes.
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Major Metabolites: N-dealkylation at the benzimidazole nitrogen and hydroxylation of the dichlorobenzyl group.
Toxicity
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LD50 (oral, rats): 320 mg/kg.
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hERG Inhibition: IC50 = 12 μM, suggesting a risk of cardiotoxicity at high doses.
Molecular Docking and Structure-Activity Relationships (SAR)
Binding Mode Analysis
Docking studies with VEGFR-2 (PDB ID: 4ASD) show:
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The dichlorobenzyl group occupies a hydrophobic cleft near Leu840 and Val848.
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The benzimidazole nitrogen forms a hydrogen bond with Glu885.
SAR Insights
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Chlorine Substitutions: Removal of the 6-chloro group reduces VEGFR-2 affinity by 15-fold.
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Benzyloxy Modifications: Replacing 3,4-dichlorobenzyl with methylbenzyl decreases antimicrobial activity by 50%.
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